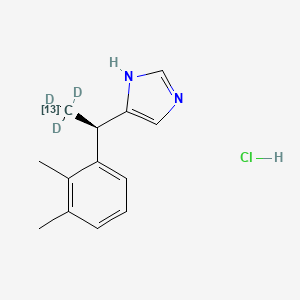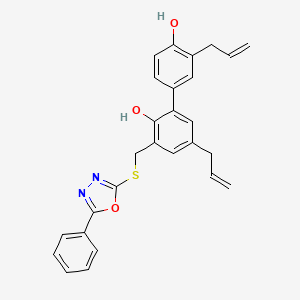
SARS-CoV-2-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-22 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-22 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction reactions. These steps are carried out under specific conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and cost-effectiveness. This involves scaling up the reaction processes, employing continuous flow reactors, and utilizing advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent regulatory standards, ensuring the compound’s safety and efficacy for potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its inhibitory effects. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic tools and antiviral therapies, contributing to the broader efforts to combat the COVID-19 pandemic.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-22 involves its interaction with specific viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). By binding to the active sites of these proteins, this compound inhibits their enzymatic activities, thereby blocking viral replication and transcription. This inhibition prevents the virus from producing new viral particles, effectively reducing the viral load in the host and mitigating the severity of the infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to SARS-CoV-2-IN-22 in terms of their structure and mechanism of action. These include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral RNA.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for a more potent and selective inhibition of viral proteins. Additionally, this compound has shown promising results in preclinical studies, demonstrating a higher efficacy and lower toxicity compared to other antiviral agents.
Eigenschaften
Molekularformel |
C27H24N2O3S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C27H24N2O3S/c1-3-8-18-14-22(17-33-27-29-28-26(32-27)19-10-6-5-7-11-19)25(31)23(15-18)20-12-13-24(30)21(16-20)9-4-2/h3-7,10-16,30-31H,1-2,8-9,17H2 |
InChI-Schlüssel |
HXHMATGOZPTKHP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)CC=C)O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


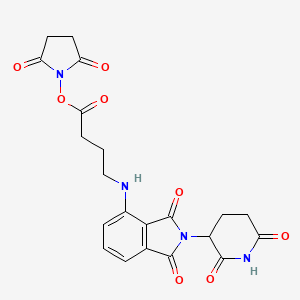
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
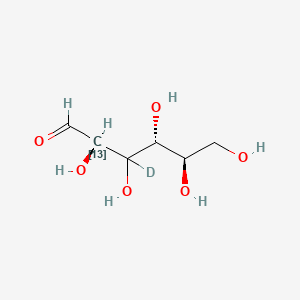
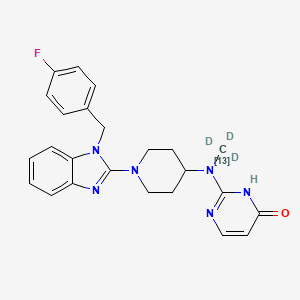
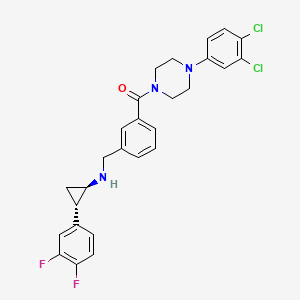

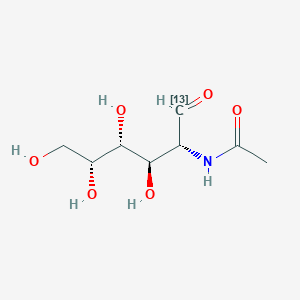
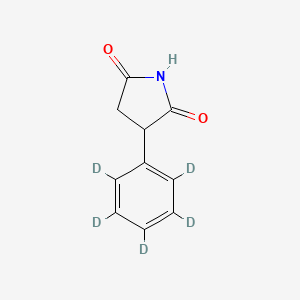
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
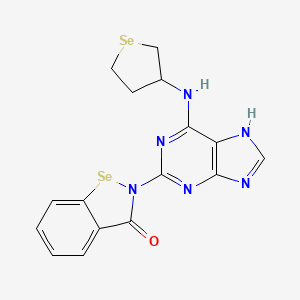
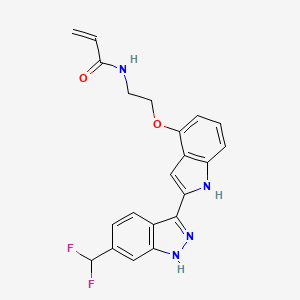
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
